molecular formula C12H5Br3O B1345176 2,3,8-Tribromodibenzofuran CAS No. 84761-82-0

2,3,8-Tribromodibenzofuran

Cat. No. B1345176
CAS RN: 84761-82-0
M. Wt: 404.88 g/mol
InChI Key: KKPBZUROFCCDEP-UHFFFAOYSA-N
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Description

2,3,8-Tribromodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It belongs to the class of organic compounds known as polybrominated dibenzofurans, which are organic compounds containing two or more bromine atoms attached to a dibenzofuran moiety .


Molecular Structure Analysis

The molecular formula of 2,3,8-Tribromodibenzofuran is C12H5Br3O . Its average molecular mass is 404.879 g/mol and its monoisotopic mass is 401.789 g/mol . The SMILES representation of its structure is BrC1=CC=C2OC3=C (Br)C (Br)=CC=C3C2=C1 .

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Developmental Neurotoxicity (DNT) Assessment : A study examined the effects of 2,3,8-Tribromodibenzofuran (2,3,8-TrBDF) exposure on mouse offspring behavior. It was found that there were no significant changes in infant and adult behaviors or in the expression level of AhR-target genes in the 2,3,8-TrBDF-exposed offspring, suggesting differential toxicity profiles within brominated dibenzofurans (Kimura et al., 2020).

Chemical Synthesis and Reactions

  • Synthesis of Brominated Dibenzo-p-Dioxins and Dibenzofurans : A study describes a rapid synthesis method for 13C12-labelled mono- and dibromodibenzo-p-dioxin and mono-, di-, and tribromodibenzofuran isomers. This synthesis technique is significant for producing internal standards for the analysis of brominated and mixed halogenated dibenzo-p-dioxins and dibenzofurans (Petrick & McLachlan, 1996).

Pharmacology and Bioactive Compounds

  • Antitumor Agents : Research has explored the potential of dihydrobenzofuran lignans, which are related to compounds like 2,3,8-Tribromodibenzofuran, as antitumor agents. They have been evaluated for anticancer activity, and some have shown promising results, such as inhibiting tubulin polymerization, a mechanism relevant to cancer treatment (Pieters et al., 1999).

Biocatalytic Applications

  • Biocatalytic Synthesis of Stereochemically Rich Compounds : A biocatalytic strategy has been reported for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans, crucial in many bioactive molecules. This strategy involves the use of engineered myoglobins for cyclopropanation, demonstrating the utility of benzofurans in synthesizing complex molecules (Vargas et al., 2019).

properties

IUPAC Name

2,3,8-tribromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPBZUROFCCDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=CC(=C(C=C3O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005059
Record name 2,3,8-Tribromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,8-Tribromodibenzofuran

CAS RN

84761-82-0
Record name Dibenzofuran, 2,3,8-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084761820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,8-Tribromodibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Kimura, G Suzuki, N Uramaru, T Endo… - Environment …, 2020 - Elsevier
Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/DFs) have been unintentionally produced and emitted from the lifecycle of products containing brominated flame …
Number of citations: 6 www.sciencedirect.com
K Nakayama, NM Tue, N Fujioka, H Tokusumi… - Ecotoxicology and …, 2022 - Elsevier
World Health Organization toxic equivalency factors (WHO-TEFs) are recommended for risk management of brominated dioxins in aquatic environments because limited information is …
Number of citations: 2 www.sciencedirect.com
H Cao, D Han, M Li, X Li, M He… - The Journal of Physical …, 2015 - ACS Publications
This study investigates the decomposition of 2,2′,4,4′,5-pentabrominated diphenyl ether (BDE99), a commonly detected pollutant in the environment. Debromination channels …
Number of citations: 19 pubs.acs.org

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